molecular formula C18H19N3O3 B11303342 6-(2-aminopyrimidin-4-yl)-4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one

6-(2-aminopyrimidin-4-yl)-4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one

Cat. No.: B11303342
M. Wt: 325.4 g/mol
InChI Key: KMPDNLYICWJCPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-aminopyrimidin-4-yl)-4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromen-2-one core structure with various functional groups, including an aminopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-aminopyrimidin-4-yl)-4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is the condensation of 4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one with 2-aminopyrimidine under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis. This includes using larger reactors, continuous flow systems, and advanced purification techniques to ensure the compound’s quality and consistency .

Chemical Reactions Analysis

Types of Reactions: 6-(2-aminopyrimidin-4-yl)-4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

6-(2-aminopyrimidin-4-yl)-4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-aminopyrimidin-4-yl)-4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The aminopyrimidine moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Uniqueness: 6-(2-aminopyrimidin-4-yl)-4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

6-(2-aminopyrimidin-4-yl)-4-butyl-7-hydroxy-8-methylchromen-2-one

InChI

InChI=1S/C18H19N3O3/c1-3-4-5-11-8-15(22)24-17-10(2)16(23)13(9-12(11)17)14-6-7-20-18(19)21-14/h6-9,23H,3-5H2,1-2H3,(H2,19,20,21)

InChI Key

KMPDNLYICWJCPY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C(C(=C(C=C12)C3=NC(=NC=C3)N)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.